2-(Difluoromethoxy)-3-formylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-3-formylbenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and a formyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-formylbenzoic acid typically involves the introduction of the difluoromethoxy group and the formyl group onto a benzoic acid derivative. One common method involves the difluoromethylation of a suitable precursor, followed by formylation. The reaction conditions often include the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone, and formylating agents like formic acid or formyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and formylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-(Difluoromethoxy)-3-carboxybenzoic acid.
Reduction: 2-(Difluoromethoxy)-3-hydroxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)-3-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The formyl group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)-3-formylbenzoic acid: Similar structure but with a trifluoromethoxy group.
2-(Methoxy)-3-formylbenzoic acid: Similar structure but with a methoxy group.
2-(Difluoromethoxy)-4-formylbenzoic acid: Similar structure but with the formyl group in a different position.
Uniqueness
2-(Difluoromethoxy)-3-formylbenzoic acid is unique due to the presence of both the difluoromethoxy and formyl groups, which confer distinct chemical and physical properties. The difluoromethoxy group enhances the compound’s stability and reactivity, while the formyl group provides a site for further chemical modifications .
Properties
IUPAC Name |
2-(difluoromethoxy)-3-formylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11)15-7-5(4-12)2-1-3-6(7)8(13)14/h1-4,9H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVRLPISYCUYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)OC(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.